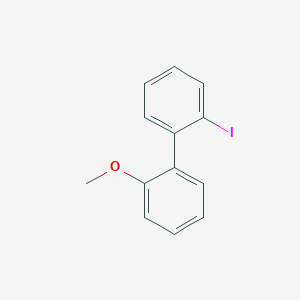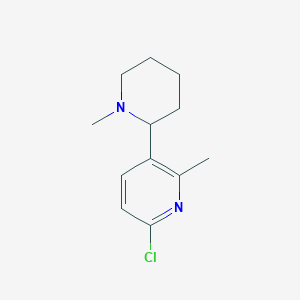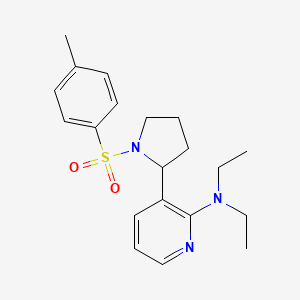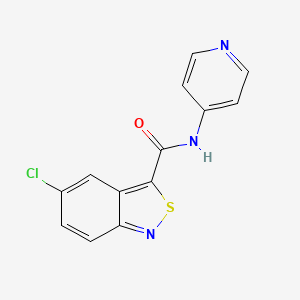
5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide: is a chemical compound that belongs to the class of benzisothiazole derivatives This compound is known for its unique structural features, which include a benzisothiazole ring fused with a pyridine ring and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide typically involves the following steps:
Formation of Benzisothiazole Ring: The benzisothiazole ring is synthesized through a cyclization reaction involving a thiol and a halogenated aromatic compound.
Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzisothiazole intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the coupling with an amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the pyridine ring, converting it to an amine.
Substitution: The chloro group on the benzisothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics.
Industry:
Material Science: The compound’s unique structure allows it to be used in the development of advanced materials, such as polymers with specific electronic properties.
作用機序
The mechanism of action of 5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
類似化合物との比較
5-Chloro-2-pyridinyl)Amino} Methylene]-1,1-Bisphosphonate: Another compound with a similar pyridine and chloro substitution pattern.
Benzisothiazole Derivatives: Compounds with variations in the substituents on the benzisothiazole ring.
Uniqueness:
Structural Features: The combination of a benzisothiazole ring with a pyridine ring and a carboxamide group is unique, providing distinct chemical and biological properties.
Reactivity: The presence of the chloro group and the carboxamide moiety allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C13H8ClN3OS |
|---|---|
分子量 |
289.74 g/mol |
IUPAC名 |
5-chloro-N-pyridin-4-yl-2,1-benzothiazole-3-carboxamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-8-1-2-11-10(7-8)12(19-17-11)13(18)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,18) |
InChIキー |
BKAAZNBAAMJPAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NSC(=C2C=C1Cl)C(=O)NC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
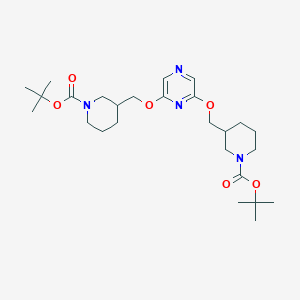
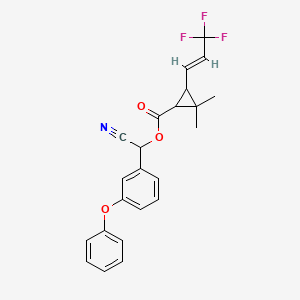
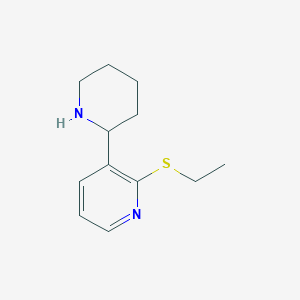

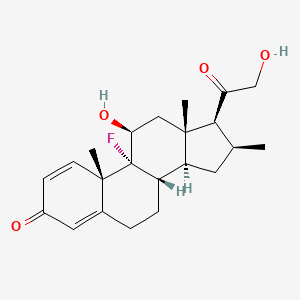
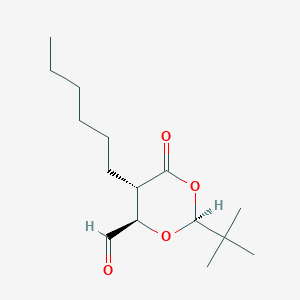
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)
